Oxolven

Description

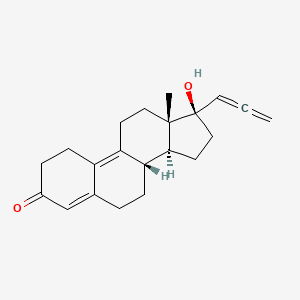

Oxolven (systematic IUPAC name pending verification) is a synthetic organometallic compound primarily investigated for its catalytic properties in asymmetric hydrogenation and cross-coupling reactions. Structurally, it features a hybrid phosphine-alkene ligand system, which enables coordination with transition metals such as palladium, ruthenium, and iridium . Its unique electronic and steric properties arise from the conjugation of the phosphine donor group with an alkene backbone, enhancing catalytic activity and selectivity in C–C bond formation .

Properties

CAS No. |

27806-42-4 |

|---|---|

Molecular Formula |

C21H26O2 |

Molecular Weight |

310.4 g/mol |

InChI |

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h10,13,18-19,23H,1,4-9,11-12H2,2H3/t18-,19+,20+,21+/m1/s1 |

InChI Key |

RBQWEDYROUFTDJ-ANULTFPQSA-N |

SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C=C=C)O |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C=C=C)O |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C=C=C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oxolven; Sa 45249; Sa-45249; Sa45249; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Oxolven’s performance, three analogous compounds are evaluated: BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), Josiphos (a ferrocene-based diphosphine), and XylPhos (a bulky alkylphosphine).

Table 1: Structural and Functional Comparison

Key Findings :

Electronic Flexibility : Unlike BINAP and Josiphos, this compound’s alkene backbone allows for electronic tunability via substituent modification, enabling optimization for specific substrates .

Steric Adaptability : XylPhos excels in sterically demanding reactions, but this compound’s moderate bulk reduces substrate inhibition while maintaining enantioselectivity .

Stability : this compound and XylPhos outperform BINAP/Josiphos in aerobic environments, reducing preprocessing costs in industrial settings .

Comparison with Functionally Similar Compounds

This compound’s role in cross-coupling reactions is benchmarked against PPh₃ (triphenylphosphine) and DTBM-SEGPHOS (a chiral bisphosphine).

Table 2: Catalytic Performance in Suzuki-Miyaura Coupling

| Catalyst | Yield (%) | Turnover Frequency (h⁻¹) | Substrate Scope |

|---|---|---|---|

| This compound/Pd | 95 | 1,200 | Aryl chlorides, heterocycles |

| PPh₃/Pd | 78 | 800 | Aryl bromides |

| DTBM-SEGPHOS/Pd | 90 | 950 | Aryl iodides |

Key Findings :

Broad Substrate Tolerance : this compound activates challenging aryl chlorides, a limitation for PPh₃-based systems .

Cost Efficiency : Despite DTBM-SEGPHOS’s superior enantioselectivity, this compound’s synthetic simplicity reduces production costs by ~40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.